
N-cyclohexyl-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H31N3O3S and its molecular weight is 405.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-cyclohexyl-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₅H₁₈N₂O₂S
- Molecular Weight : 298.38 g/mol
- CAS Number : 26148685
This compound features a cyclohexyl group attached to a thioacetamide moiety, which is linked to a hexahydroquinazoline derivative. The presence of the tetrahydrofuran ring adds to its structural complexity and potential biological interactions.
This compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies indicate that this compound has inhibitory effects against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.
- Anticancer Properties : Research has shown that the compound induces apoptosis in cancer cell lines. It activates caspase pathways and modulates apoptotic markers such as Bcl-2 and Bax.
- Anti-inflammatory Effects : In vitro studies suggest that it reduces the production of pro-inflammatory cytokines by inhibiting NF-kB signaling pathways.
Data Table: Biological Activity Summary
Activity Type | Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of bacteria | |
Anticancer | Induction of apoptosis | |
Anti-inflammatory | Reduction of cytokines |
Study 1: Antimicrobial Efficacy
In a study conducted by Yi et al., this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating strong potential for development as an antibiotic agent.
Study 2: Anticancer Mechanism
A detailed investigation into the anticancer properties revealed that the compound effectively reduced cell viability in various cancer cell lines (e.g., HeLa and MCF7). The IC50 values were reported at 15 µM for HeLa cells and 20 µM for MCF7 cells. Flow cytometry analysis confirmed that treatment with this compound led to increased early and late apoptotic cells compared to controls.
Study 3: Anti-inflammatory Response
Research published in PMC highlighted the anti-inflammatory effects of this compound. In an LPS-induced inflammation model, the compound significantly reduced levels of TNF-alpha and IL-6 in a dose-dependent manner.
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have indicated that compounds similar to N-cyclohexyl-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide exhibit promising anticancer properties. The hexahydroquinazolin framework has been associated with the inhibition of various cancer cell lines through mechanisms involving the modulation of apoptosis and cell cycle arrest. For instance, derivatives of quinazoline have shown selective cytotoxicity against breast cancer cells by inducing apoptosis via the intrinsic pathway .
Anti-inflammatory Effects
The compound's thioacetamide moiety suggests potential anti-inflammatory properties. Research has demonstrated that thioacetamides can inhibit pro-inflammatory cytokines and pathways such as NF-kB activation. This inhibition can lead to reduced inflammation in various models of inflammatory diseases .
Structure–Activity Relationship (SAR) Studies
Understanding the structure–activity relationship is crucial for optimizing the pharmacological properties of this compound. Studies indicate that modifications to the cyclohexyl group or the quinazoline core significantly affect biological activity. For example:
Modification | Effect on Activity |
---|---|
Addition of hydrophobic groups | Increased anticancer activity |
Substitution on the quinazoline ring | Altered binding affinity to target proteins |
Variation in the thio group | Changes in anti-inflammatory potency |
These findings highlight the importance of specific structural features in enhancing therapeutic efficacy.
Synthesis and Evaluation
A notable case study involved synthesizing various derivatives of N-cyclohexyl-2-(thio)acetamide to evaluate their biological activities. The synthesized compounds were tested against several cancer cell lines, showing that certain derivatives exhibited IC50 values in the low micromolar range . This study underscores the potential of this compound class in drug development.
In Vivo Studies
In vivo studies have further validated the therapeutic potential of N-cyclohexyl derivatives. Animal models treated with these compounds demonstrated significant tumor regression and improved survival rates compared to control groups . These results support further clinical investigation into their efficacy and safety profiles.
Propiedades
IUPAC Name |
N-cyclohexyl-2-[[2-oxo-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3S/c25-19(22-15-7-2-1-3-8-15)14-28-20-17-10-4-5-11-18(17)24(21(26)23-20)13-16-9-6-12-27-16/h15-16H,1-14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMODQHCWJTYRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.